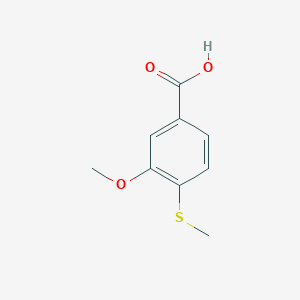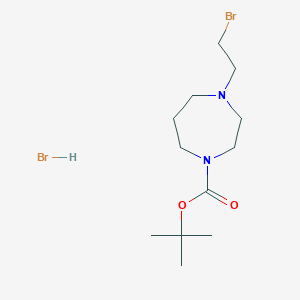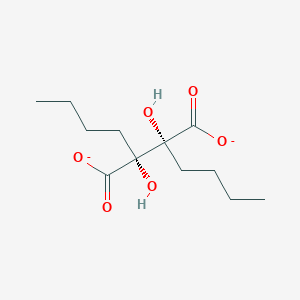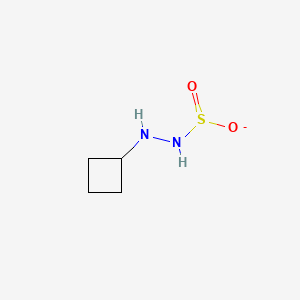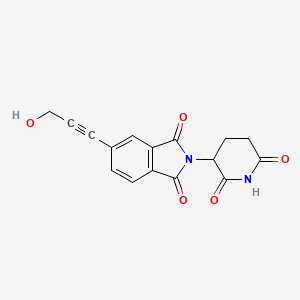![molecular formula C7H12ClN5 B14774704 5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine-2,4-diamine Hydrochloride](/img/structure/B14774704.png)
5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine-2,4-diamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-pyrido[4,3-d]pyrimidine-2,4-diamine Hydrochloride is a bicyclic heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine-2,4-diamine Hydrochloride typically involves the condensation of pyridine and pyrimidine derivatives. One common method involves the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydro-pyrido[4,3-d]pyrimidine-2,4-diamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyridine or pyrimidine rings .
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydro-pyrido[4,3-d]pyrimidine-2,4-diamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and a central nervous system stimulant.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine-2,4-diamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine: Known for its use as an intermediate in the synthesis of PARP inhibitors.
4-Methyl-2-(2-pyridinyl)-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine: Utilized in various chemical reactions and as a research tool.
Uniqueness
5,6,7,8-Tetrahydro-pyrido[4,3-d]pyrimidine-2,4-diamine Hydrochloride stands out due to its unique structural features and versatile reactivity.
Eigenschaften
Molekularformel |
C7H12ClN5 |
|---|---|
Molekulargewicht |
201.66 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C7H11N5.ClH/c8-6-4-3-10-2-1-5(4)11-7(9)12-6;/h10H,1-3H2,(H4,8,9,11,12);1H |
InChI-Schlüssel |
MOJNJXLJAXUXHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1N=C(N=C2N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



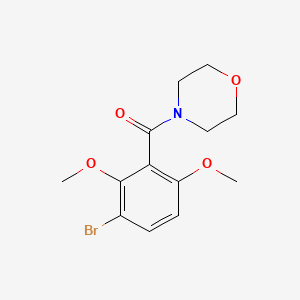
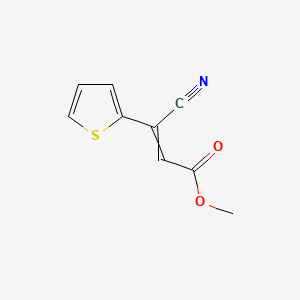
![4-[(3,6-Ditert-butylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14774638.png)
![1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone](/img/structure/B14774650.png)

![Ethyl (2Z)-2-chloro-2-[2-(4-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B14774659.png)

![2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14774670.png)
